

Application Notes and Protocols: Thiomorpholine-1-Oxide Hydrochloride in Sutezolid Synthesis

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Compound of Interest

Compound Name: *Thiomorpholine-1-oxide hydrochloride*

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These application notes provide a comprehensive overview and detailed protocols regarding the use of **thiomorpholine-1-oxide hydrochloride** and its derivatives as key intermediates in the synthesis of Sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis.

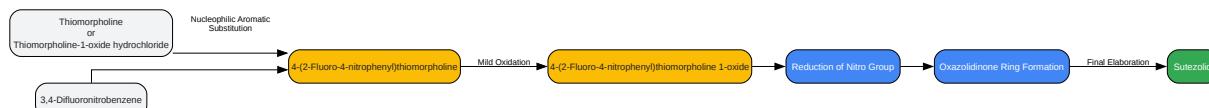
Introduction

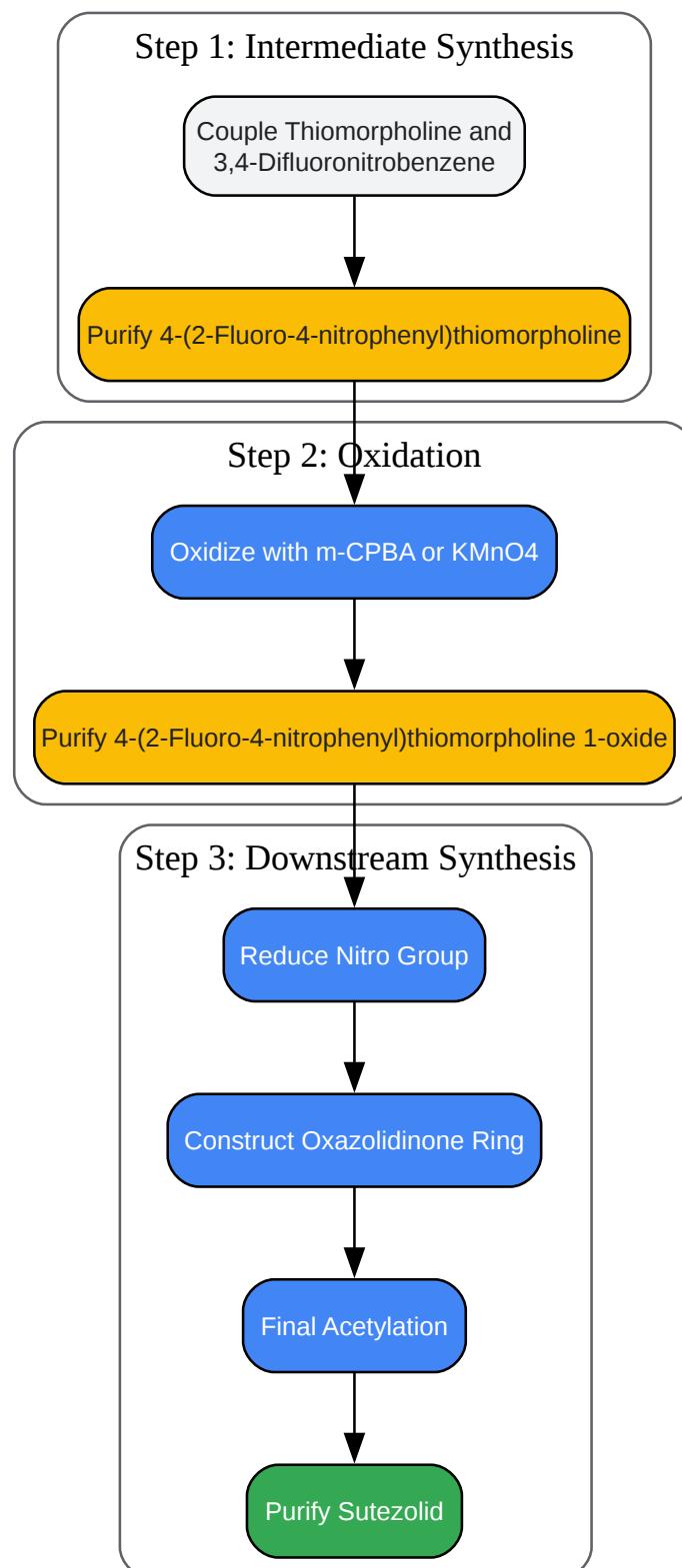
Sutezolid, a second-generation oxazolidinone, is a structural analog of Linezolid where the morpholine ring is replaced by a thiomorpholine moiety. This modification enhances its antimycobacterial activity. The synthesis of Sutezolid typically involves the coupling of a thiomorpholine-containing fragment with an aryl fluoride. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. In fact, Sutezolid is metabolized *in vivo* to its active sulfoxide metabolite. This suggests that synthetic routes proceeding through a thiomorpholine-1-oxide intermediate are of significant interest.

This document outlines a feasible synthetic pathway and provides detailed experimental protocols for the key transformations involving thiomorpholine and its oxidized form in the synthesis of Sutezolid.

Synthetic Pathway Overview

A common synthetic strategy for Sutezolid involves the initial coupling of thiomorpholine with 3,4-difluoronitrobenzene to form the key intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This intermediate can then be oxidized to its corresponding S-oxide. The subsequent steps involve the reduction of the nitro group, formation of the oxazolidinone ring, and final elaboration to yield Sutezolid. The use of **thiomorpholine-1-oxide hydrochloride** directly as a starting material for the initial coupling is less commonly reported; however, the oxidation of the thiomorpholine moiety at an intermediate stage is a chemically logical and relevant transformation.



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